molecular formula C9H14N2O B3330741 (4-Isopropoxy-phenyl)-hydrazine CAS No. 736891-34-2

(4-Isopropoxy-phenyl)-hydrazine

Cat. No. B3330741
M. Wt: 166.22 g/mol
InChI Key: BKOQVJSQNRRGBE-UHFFFAOYSA-N
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Description

“(4-Isopropoxy-phenyl)-hydrazine” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound may be related to “1-(4-isopropoxy-phenyl)-propan-2-one” and "(4-Isopropoxyphenyl)acetic acid"12.



Synthesis Analysis

The synthesis of “(4-Isopropoxy-phenyl)-hydrazine” is not explicitly documented in the available literature. However, a related compound, “(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile”, an important intermediate for the synthesis of ozanimod, has been synthesized using 4-cyano-1-indanone and α-methylbenzylamine derivatives as starting materials3.



Molecular Structure Analysis

The molecular structure of “(4-Isopropoxy-phenyl)-hydrazine” is not directly available. However, a related compound, “1-(4-isopropoxy-phenyl)-propan-2-one”, has an empirical formula of C12H16O21. Another related compound, “(4-Isopropoxyphenyl)acetic acid”, has a molecular formula of C11H14O32.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(4-Isopropoxy-phenyl)-hydrazine”. However, a related compound, “4-Isopropoxyphenylboronic acid”, has been studied for its properties4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Isopropoxy-phenyl)-hydrazine” are not directly available. However, a related compound, “4-Isopropoxyphenylboronic acid”, has a density of 1.1±0.1 g/cm3, a boiling point of 321.9±44.0 °C at 760 mmHg, and a flash point of 148.5±28.4 °C4.


Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, leveraging the strong reductant properties of hydrazine. This probe exhibited low cytotoxicity, reasonable cell permeability, and a significant Stokes shift, making it suitable for environmental monitoring and fluorescence imaging in cells and zebrafish Zhu et al., 2019.

Electrochemical Sensors for Hydrazine and Phenol

Karimi-Maleh et al. (2014) reported the development of a sensitive electrochemical sensor for simultaneous determination of hydrazine and phenol in water and wastewater samples. This sensor utilized a nanocomposite-modified carbon paste electrode, demonstrating the potential of hydrazine compounds in environmental analysis Karimi-Maleh et al., 2014.

Synthesis of Antimicrobial Agents

Sharshira and Hamada (2012) synthesized hydrazones from (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones and p-sulfamylphenyl hydrazine, evaluating their antimicrobial activity. This research underscores the role of hydrazine derivatives in developing new antimicrobial compounds Sharshira & Hamada, 2012.

Catalytic Functionalizations

Balgotra et al. (2020) reviewed the catalytic applications of arylated hydrazines, highlighting their use in synthesizing heterocyclic molecules and in various catalytic functionalizations. This study indicates the pivotal role of hydrazine derivatives in facilitating diverse chemical transformations Balgotra et al., 2020.

Graphene Oxide Reduction

Chua and Pumera (2016) explored the effects of hydrazine treatment on graphene oxide, revealing insights into the reductive capabilities of hydrazine derivatives. Their work contributes to the understanding of graphene-based materials' synthesis and functionalization Chua & Pumera, 2016.

Safety And Hazards

The safety and hazards of “(4-Isopropoxy-phenyl)-hydrazine” are not directly available. However, it’s important to handle all chemical compounds with care and appropriate safety measures678.


Future Directions

The future directions of research on “(4-Isopropoxy-phenyl)-hydrazine” are not directly available. However, the development of new antibacterial agents remains an essential endeavor in drug discovery5. Further research is needed to explore the potential applications of this compound.


Please note that the information provided is based on the available literature and may not be fully accurate or complete. Always consult with a qualified professional or expert when dealing with chemical compounds.


properties

IUPAC Name

(4-propan-2-yloxyphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-8(11-10)4-6-9/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOQVJSQNRRGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropoxy-phenyl)-hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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